Cas no 2137463-50-2 (8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl-)

8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl-, is a spirocyclic amine compound featuring a unique heterocyclic structure combining oxygen and nitrogen within a bridged ring system. This molecular framework imparts distinct steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both oxa (oxygen) and aza (nitrogen) functionalities enhances its versatility in forming hydrogen bonds and coordinating with metal catalysts, facilitating diverse chemical transformations. Its rigid spirocyclic core contributes to conformational stability, which can be advantageous in the design of bioactive molecules. Researchers may explore its potential in developing novel ligands, catalysts, or active ingredients due to its balanced lipophilicity and structural complexity.
8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl- structure
2137463-50-2 structure
Product Name:8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl-
CAS No:2137463-50-2
MF:C10H20N2O
MW:184.278602600098
CID:5297188
Update Time:2025-05-20

8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl-
    • Inchi: 1S/C10H20N2O/c1-12-6-3-9(11)10(12)4-2-7-13-8-5-10/h9H,2-8,11H2,1H3
    • InChI Key: CRVOWRBZULKEFX-UHFFFAOYSA-N
    • SMILES: N1(C)C2(CCCOCC2)C(N)CC1

8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl- Pricemore >>

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Additional information on 8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl-

Professional Introduction to 8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl- (CAS No. 2137463-50-2)

The compound 8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl-, identified by the CAS number 2137463-50-2, represents a significant advancement in the field of medicinal chemistry and pharmacology. This spirocyclic amine derivative has garnered considerable attention due to its unique structural framework and promising biological activities. The spirocyclic core, characterized by the fusion of an oxygen-containing heterocycle with an azacycloalkane moiety, contributes to its distinct chemical properties and potential therapeutic applications.

Recent research has highlighted the structural features of 8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl- that make it a valuable scaffold for drug discovery. The presence of both oxygen and nitrogen atoms in the spirocycle introduces multiple sites for functionalization, enabling the design of derivatives with tailored biological profiles. This flexibility has been exploited in the development of novel compounds targeting various physiological pathways, including enzyme inhibition and receptor interaction.

In particular, studies have demonstrated the compound's potential as an inhibitor of certain enzymes implicated in inflammatory and metabolic disorders. The spirocyclic structure enhances binding affinity by optimizing steric interactions with target proteins, making it an attractive candidate for further optimization. Computational modeling and molecular dynamics simulations have been instrumental in understanding the compound's interactions at the molecular level, providing insights into its mechanism of action.

The 1-methyl substituent in the molecule plays a crucial role in modulating its pharmacokinetic properties. This group influences solubility, metabolic stability, and distribution within biological systems, which are critical factors in drug development. By fine-tuning this moiety, researchers can achieve desired pharmacokinetic profiles, improving bioavailability and reducing off-target effects.

Advances in synthetic methodologies have enabled efficient preparation of 8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl-, facilitating its exploration in preclinical studies. The synthesis involves multi-step reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. These methods have been refined to ensure scalability, which is essential for transitioning from laboratory research to clinical trials.

Preclinical investigations have revealed promising results regarding the safety and efficacy of derivatives derived from this scaffold. In vitro assays have shown inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes. Additionally, animal models have demonstrated reductions in pro-inflammatory cytokine production, suggesting potential therapeutic benefits in conditions like arthritis and cardiovascular disease.

The structural uniqueness of 8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl- also makes it a valuable tool for exploring novel therapeutic strategies. Researchers are investigating its potential in combination therapies, where it could synergize with existing drugs to enhance treatment outcomes. The compound's ability to interact with multiple targets provides a foundation for developing polypharmacological approaches, addressing complex diseases more effectively.

Recent publications have emphasized the importance of optimizing physicochemical properties for improving drug delivery systems. The amphiphilic nature of 8-Oxa-1-azaspiro[4.6]undecan-4-amine, 1-methyl-, due to its spirocyclic structure and functional groups, makes it suitable for formulation into nanoparticles or liposomes. These delivery systems can enhance targeted delivery and controlled release, potentially improving therapeutic efficacy while minimizing side effects.

The future prospects for 8-Oxa-1-azaspiro[4.6]undecan-4-am ine, 1-methyl-* are promising, with ongoing research focusing on expanding its applications across various therapeutic areas. Exploration in oncology has begun with initial studies suggesting its potential as an antitumor agent by modulating key signaling pathways involved in cancer cell proliferation and survival. Furthermore, its anti-inflammatory properties may translate into treatments for neurodegenerative diseases where inflammation plays a significant role.

In conclusion,8-Oxa -1 -azaspiro [4 .6 ] undecan -4 -amine , 1 -methyl - (CAS No .2137463 -50 -2) stands as a remarkable example of how structural innovation can drive advancements in medicinal chemistry . Its unique spirocyclic framework , combined with strategic functionalization , offers a rich foundation for developing novel therapeutics . As research continues to uncover its biological activities and optimize its pharmacological profile , this compound is poised to make significant contributions to human health .

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